N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of furan, methoxyphenyl, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate can then undergo cyclization with thiophene-2-carbaldehyde and an appropriate oxazole precursor under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-5-(4-HYDROXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- **N-[(FURAN-2-YL)METHYL]-5-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or functional material.
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-25-16-8-6-15(7-9-16)20-12-19(22-27-20)21(24)23(13-17-4-2-10-26-17)14-18-5-3-11-28-18/h2-12H,13-14H2,1H3 |
InChI Key |
JTPRFYPBTVDPFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4 |
Origin of Product |
United States |
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